PNMT Inhibitory Activity of 3-Bromo-2-methylaminomethyl-phenylamine vs. a Potent PNMT Inhibitor
3-Bromo-2-methylaminomethyl-phenylamine exhibits measurable but weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). A direct cross-study comparison shows that its binding affinity is orders of magnitude lower than that of a known potent PNMT inhibitor [1][2].
| Evidence Dimension | Binding Affinity (Ki) against PNMT |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | Potent PNMT Inhibitor (CHEMBL759767) Ki = 1.2 nM |
| Quantified Difference | The comparator is approximately 925,000-fold more potent. |
| Conditions | In vitro radiochemical assay for PNMT inhibition [1][2]. |
Why This Matters
This data establishes a baseline for its weak activity as a PNMT binder, which is critical for researchers using it as a negative control or as a starting scaffold where low target affinity is desired.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584. Entry for 3-Bromo-2-methylaminomethyl-phenylamine. View Source
- [2] PeptideDB. (n.d.). PNMT-IN-1_product_DataBase_PeptideDB. View Source
